“4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been synthesized and evaluated as Akt inhibitors. This compound is part of a series of derivatives that were created by optimizing a weak screening lead.
Synthesis Analysis
The synthesis of this compound involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis.
Chemical Reactions Analysis
Common reactions include Buchwald-Hartwig coupling reactions for C-N bond formation, various substitution reactions to introduce desired substituents, and deprotection steps. []
Mechanism of Action
Compound B3 inhibits HDAC activity, likely by competing with the acetylated lysine substrate. This inhibition leads to an accumulation of acetylated histones and altered gene expression. []
Applications
Anticancer agents: Inhibitors of Akt [], FLT3 [], and CDK [] have shown promise as potential anticancer agents.
Treatment of Parkinson's disease: LRRK2 inhibitors are being investigated for their potential in treating Parkinson's disease. []
Treatment of immune-related diseases: JAK inhibitors have demonstrated efficacy in treating immune-related diseases such as rheumatoid arthritis. [, , , ]
Anticancer Activity
Beyond their specific kinase-inhibitory activities, some 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives demonstrate direct anticancer effects. [, ] These effects can be attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.
Related Compounds
4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives (Compounds 5q and 5t)
Compound Description: Compounds 5q and 5t are potent Akt inhibitors derived from the optimization of a weak screening lead, 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds demonstrated significant improvement in Akt1 inhibitory potency, exhibiting IC50 values of 18.0 nM and 21.3 nM, respectively . Furthermore, they exhibited desirable antiproliferative effects against LNCaP and PC-3 cell lines, highlighting their potential as anticancer agents .
Relevance: Compounds 5q and 5t are direct derivatives of the parent compound, 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, sharing the core pyrrolo[2,3-d]pyrimidine scaffold with a piperazine substituent at the 4-position . The enhanced potency and antiproliferative activity of these derivatives demonstrate the potential for structural modifications on the parent compound to improve its biological activity.
Compound Description:FN-1501 is a potent inhibitor of FLT3 and various cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6, demonstrating IC50 values in the nanomolar range . It exhibits significant antiproliferative activity against MV4-11 cells with an IC50 of 0.008 μM, attributed to the suppression of key signaling pathways such as retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, ultimately inducing apoptosis . Importantly, FN-1501 exhibits a favorable safety profile compared to other FLT3 inhibitors like AT7519 .
Relevance:FN-1501 shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety with the target compound, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. The presence of a methylpiperazine group in FN-1501 further emphasizes the significance of piperazine derivatives in the context of kinase inhibition and anticancer activity.
Compound Description: This series of compounds, synthesized via Buchwald Hartwig coupling reactions, represents a diverse library of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives with varying substituents . While specific biological activities were not detailed in the paper, the synthesis of this diverse library highlights the versatility of the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold for exploring structure-activity relationships and developing novel therapeutics.
Relevance: These compounds share the core 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, emphasizing the significance of this specific structure in medicinal chemistry . The diverse array of substituents introduced in this series allows for a broader exploration of the chemical space surrounding the parent compound.
Compound Description:PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, exhibiting high selectivity for these mutants over wild-type EGFR . This selectivity is crucial for minimizing the severe adverse events associated with wild-type EGFR inhibition often observed with first-generation EGFR tyrosine kinase inhibitors (TKIs) .
Relevance: Although structurally distinct from 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, PF-06459988 shares the essential 7H-pyrrolo[2,3-d]pyrimidine core . This highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for developing inhibitors targeting different kinases, suggesting potential applications for 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine beyond Akt inhibition.
Compound Description:Compound B3 is a potent histone deacetylase (HDAC) inhibitor targeting HDACs 1, 2, 3, 6, and 8 with IC50 values in the nanomolar range . It displays significant antiproliferative activity against various tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells, demonstrating two- to sixfold greater potency than the known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) . Mechanistic studies reveal that Compound B3 induces G0/G1-phase cell cycle arrest and promotes apoptosis, suggesting its potential as an anticancer agent .
Relevance:Compound B3 shares structural similarities with 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, particularly the presence of the 7H-pyrrolo[2,3-d]pyrimidine core and a piperidine ring . While the piperidine ring in Compound B3 is directly attached to the pyrrolo[2,3-d]pyrimidine core, both compounds highlight the significance of this heterocyclic motif in modulating kinase activity and influencing cellular processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.